molecular formula C18H25NO4 B5296615 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate

1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate

Cat. No. B5296615
M. Wt: 319.4 g/mol
InChI Key: LHBSTAUWUDEKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TATB, and it is a member of the piperidine family of compounds. TATB has been found to have a range of biochemical and physiological effects, and it is thought to have potential applications in a variety of research areas.

Mechanism of Action

The mechanism of action of TATB is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. TATB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
TATB has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to an increase in cognitive function and memory. TATB has also been found to modulate certain signaling pathways, which can have a range of physiological effects.

Advantages and Limitations for Lab Experiments

TATB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has a range of biochemical and physiological effects that make it useful for studying the effects of certain enzymes and signaling pathways. However, there are also limitations to the use of TATB in lab experiments. It is a relatively new compound, and there is still much that is not known about its mechanism of action and its potential side effects.

Future Directions

There are several future directions for research on TATB. One area of research could focus on the development of new synthesis methods for TATB, which could lead to more efficient and cost-effective production of the compound. Another area of research could focus on the identification of new biochemical and physiological effects of TATB, which could lead to the development of new drugs and therapies. Finally, research could also focus on the potential side effects of TATB, which could help to identify any potential risks associated with its use.

Synthesis Methods

The synthesis of TATB is a complex process that involves several steps. The first step involves the reaction of 1,3-dimethyl-2-imidazolidinone with acetic anhydride to form 1-acetoxy-3-methyl-2-imidazolidinone. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine to form 1-(acetyloxy)-2,2,6,6-tetramethylpiperidine. Finally, this compound is reacted with benzoic acid to form 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate.

Scientific Research Applications

TATB has been studied for its potential applications in a range of scientific research areas. It has been found to have potential applications in the fields of pharmacology, toxicology, and biochemistry. TATB has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways.

properties

IUPAC Name

(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13(20)23-19-17(2,3)11-15(12-18(19,4)5)22-16(21)14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBSTAUWUDEKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(CC(CC1(C)C)OC(=O)C2=CC=CC=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate

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